molecular formula C11H8BrClN2O2 B1498913 Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate CAS No. 1083181-13-8

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

Cat. No.: B1498913
CAS No.: 1083181-13-8
M. Wt: 315.55 g/mol
InChI Key: ZDZHIZAZXZRZOS-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate is a chemical compound belonging to the class of naphthyridines, which are heterocyclic aromatic organic compounds This compound features a bromine atom at the 6th position, a chlorine atom at the 4th position, and a carboxylate ester group at the 3rd position of the naphthyridine ring system

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 2-chloro-6-bromopyridine and ethyl cyanoacetate.

  • Reaction Conditions: The reaction involves a cyclization process under high-temperature conditions, often using a strong base like potassium carbonate (K2CO3) and a suitable solvent such as dimethylformamide (DMF).

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxides.

  • Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as sodium iodide (NaI) and aprotic solvents like dimethyl sulfoxide (DMSO) are often used.

Major Products Formed:

  • Oxidation Products: Various oxides and hydroxides.

  • Reduction Products: Corresponding amines.

  • Substitution Products: Compounds with different substituents at the bromine or chlorine positions.

Scientific Research Applications

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate: Similar structure but with a methoxy group instead of a chlorine atom.

  • Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate: Similar structure but without the bromine atom.

  • Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate: Similar structure but with a different position of the chlorine atom.

Uniqueness: Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate is unique due to its specific combination of bromine and chlorine substituents, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)6-5-14-7-3-4-8(12)15-10(7)9(6)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZHIZAZXZRZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654987
Record name Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083181-13-8
Record name Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
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